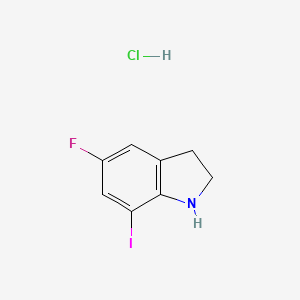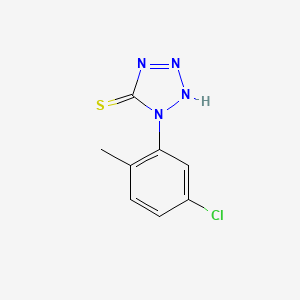
4-Chloro-5-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-Chloro-5-methylindolin-2-one typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-5-methylindolin-2-one undergoes various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
4-Chloro-5-methylindolin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific derivative and its application. Molecular docking studies have shown that certain derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Chloro-5-methylindolin-2-one can be compared with other indole derivatives, such as:
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has shown potential as an antiviral agent against SARS-CoV-2.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Known for its use in various synthetic applications.
2-Chloro-4-iodo-5-methylpyridine: Utilized in the synthesis of more complex heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
4-chloro-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
PFXOURUQNDVNGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC(=O)C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)
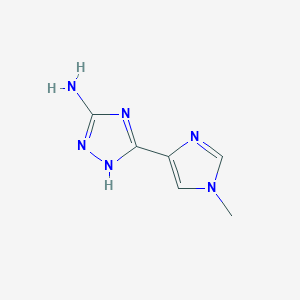
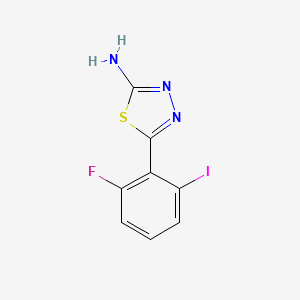

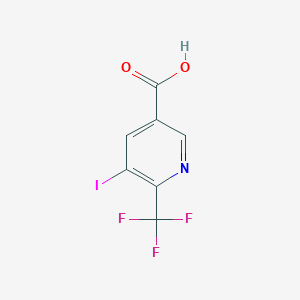
![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
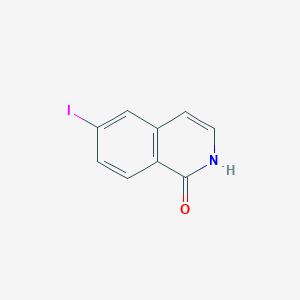
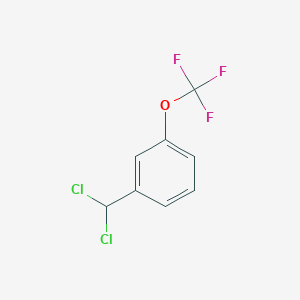

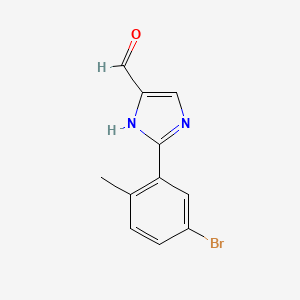
![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
